molecular formula C16H14ClN3O3S B7702661 N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B7702661
M. Wt: 363.8 g/mol
InChI Key: BRLKTGWLHQOMEA-UHFFFAOYSA-N
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Description

“N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a benzenesulfonamide group and a 2-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring, benzenesulfonamide group, and 2-chlorophenyl group would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The 1,2,4-oxadiazole ring, benzenesulfonamide group, and 2-chlorophenyl group could each participate in different types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c17-14-9-5-4-8-13(14)16-19-15(23-20-16)10-11-18-24(21,22)12-6-2-1-3-7-12/h1-9,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLKTGWLHQOMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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